6-(Furan-2-yl)nicotinic acid
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Overview
Description
6-(Furan-2-yl)nicotinic acid is a useful research compound. Its molecular formula is C10H7NO3 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiprotozoal Activity
6-(Furan-2-yl)nicotinic acid derivatives have shown promising antiprotozoal activities. Compounds synthesized from this chemical structure were evaluated for their efficacy against Trypanosoma b.rhodesiense and Plasmodium falciparum, demonstrating IC50 values of less than 10 nM, indicating potent activity against these protozoal infections. Notably, specific derivatives were curative in an in vivo mouse model for Trypanosoma b.rhodesiense at oral dosages as low as 5 mg/kg, highlighting their potential as therapeutic agents against protozoal diseases (Ismail et al., 2003).
Chemical Synthesis and Labeling
The chemical synthesis process of furan-2-yl nicotinic acid derivatives has been explored for potential industrial and research applications. For instance, the synthesis of deuterium‐labelled 6‐[5‐(4‐amidinophenyl)furan‐2‐yl]nicotinamidine showcases the versatility of these compounds in chemical studies, particularly in labeled studies for tracking and analysis purposes (Ismail & Boykin, 2004).
Antimicrobial Screening
Furan-2-yl nicotinic acid derivatives have been evaluated for their antimicrobial properties. Certain compounds synthesized from this chemical structure exhibited comparable activity to standard drugs against a range of bacteria and fungi, suggesting their potential utility in the development of new antimicrobial agents (Patel & Shaikh, 2010).
Metal Complexes and Biological Activities
Metal complexes of furan-2-yl nicotinic acid derivatives have been synthesized and characterized, showing potential electrolytical nature and octahedral geometry. These complexes have undergone antimicrobial studies, indicating their potential as antimicrobial agents, which further underscores the versatility of this compound in synthesizing compounds with biological activities (Padusha, 2015).
Antioxidative Properties
Thionicotinic acid derivatives, related to this compound, have shown potential antioxidative properties, indicating their utility in the development of novel antioxidants. These compounds have been tested for their vasorelaxation and antioxidation effects, providing insights into their potential therapeutic applications (Prachayasittikul et al., 2010).
Future Directions
The use of furan platform chemicals, including 6-(Furan-2-yl)nicotinic acid, is part of a larger shift in the chemical industry towards using biomass instead of traditional resources like crude oil . This shift has the potential to lead to the development of a wide range of economically viable compounds .
Mechanism of Action
Target of Action
Furan derivatives, which include 6-(furan-2-yl)nicotinic acid, have been noted for their remarkable therapeutic efficacy . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Biochemical Pathways
It’s worth noting that furan-containing compounds, such as this compound, have been employed in various disease areas due to their wide range of advantageous biological and pharmacological characteristics .
Pharmacokinetics
The molecular weight of this compound is 18917 g/mol , which may influence its bioavailability.
Action Environment
The shift from traditional resources such as crude oil to biomass for the production of chemicals, including furan platform chemicals like this compound, has been noted .
Properties
IUPAC Name |
6-(furan-2-yl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)7-3-4-8(11-6-7)9-2-1-5-14-9/h1-6H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJRNVXLRKHVQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597355 |
Source
|
Record name | 6-(Furan-2-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884507-36-2 |
Source
|
Record name | 6-(2-Furanyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884507-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Furan-2-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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